(2-Chloro-4-methylpyridin-3-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-chloro-4-methylpyridin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-2-3-9-7(8)6(5)4-10/h2-3,10H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKJXQIITJQALO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro 4 Methylpyridin 3 Yl Methanol
Retrosynthetic Approaches to (2-Chloro-4-methylpyridin-3-yl)methanol from Advanced Precursors
A logical retrosynthetic analysis of this compound begins with a functional group interconversion (FGI), disconnecting the primary alcohol to its corresponding ester or carboxylic acid. This leads back to the advanced precursor, methyl 2-chloro-4-methylnicotinate or 2-chloro-4-methylnicotinic acid. This precursor is a common starting point for the final reduction step.
Further disconnection of the 2-chloro-4-methylnicotinic acid core reveals several potential synthetic routes from simpler starting materials. One common approach involves the construction of the pyridine (B92270) ring. For instance, a synthesis described in the literature starts from 2-cyanoacetamide (B1669375) and 4,4-dimethoxy-2-butanone (B155242). researchgate.net These materials undergo condensation and cyclization to form a pyridone intermediate, which is then subjected to chlorination and hydrolysis to yield the desired nicotinic acid framework. researchgate.net Another pathway involves the cyclization of intermediates derived from ethyl cyanoacetate (B8463686) and acetone, followed by a series of transformations including chlorination, hydrolysis, and functional group manipulations to arrive at the 2-chloro-3-amino-4-methylpyridine (B1178857), a related but distinct structure that highlights the modular assembly of such pyridines. patsnap.comgoogleapis.com
A different retrosynthetic strategy would involve the formation of the 2-chloro-4-methyl-3-cyanopyridine intermediate. This nitrile can be hydrolyzed to the corresponding carboxamide and then to the carboxylic acid. googleapis.com The synthesis of this cyano-pyridine intermediate can be achieved through various methods, including the chlorination of a pyridone precursor formed via cyclization reactions. google.comgoogle.com These retrosynthetic pathways underscore the importance of 2-chloro-4-methylnicotinic acid and its derivatives as pivotal, advanced precursors for the target alcohol.
Established Synthetic Routes to this compound
The most direct and widely established method for the synthesis of this compound is through the reduction of a corresponding carboxylic acid derivative, typically an ester such as methyl 2-chloro-4-methylnicotinate. smolecule.com
The conversion of esters to primary alcohols is a fundamental transformation in organic synthesis. For the preparation of this compound, this involves the reduction of the ester group at the 3-position of the pyridine ring.
Stoichiometric Reducing Agents: Lithium aluminum hydride (LiAlH₄ or LAH) is a potent and highly effective nucleophilic reducing agent for converting esters and carboxylic acids to primary alcohols. byjus.commasterorganicchemistry.com It is capable of reducing the ester functionality of precursors like methyl 2-chloro-4-methylnicotinate to the desired hydroxymethyl group. smolecule.comlibretexts.org The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the alkoxy group (e.g., methoxide) to form an intermediate aldehyde, which is immediately further reduced by LiAlH₄ to the final primary alcohol. masterorganicchemistry.comlibretexts.org Due to its high reactivity, LiAlH₄ is a reliable choice for this transformation. acs.orgncert.nic.in
Catalytic Reducing Agents: Catalytic hydrogenation represents a viable, though sometimes more challenging, alternative for ester reduction. While not as universally applied as LiAlH₄ for this specific purpose, certain heterogeneous or homogeneous catalysts can effect this transformation. For example, ruthenium complexes have been used for the hydrogenation of pyridine esters to pyridinemethanols. chemicalbook.com This method offers advantages in terms of safety and waste reduction compared to metal hydrides. Other catalytic systems based on nanoparticles of metals like gold (Au), silver (Ag), or copper (Cu) have been explored for the reduction of nitroarenes, a different functional group, but highlight the ongoing development of catalytic reduction technologies that could potentially be adapted for ester reduction. nih.gov
The successful reduction of pyridine esters to their corresponding alcohols requires careful optimization of reaction parameters to maximize yield and minimize side reactions.
Temperature: LiAlH₄ reductions are typically initiated at low temperatures, often in an ice bath (0-5 °C), to control the initial exothermic reaction. byjus.com After the initial addition of the reagent, the reaction may be allowed to warm to room temperature or gently heated to ensure completion. google.com For certain pyridinemethanol preparations, the reaction mixture may be stirred for several hours at temperatures ranging from 30 °C to 40 °C to drive the reaction forward. google.com
Solvent Systems: The choice of solvent is critical, especially for reactions involving highly reactive reagents like LiAlH₄. Anhydrous, non-protic solvents are mandatory to prevent violent quenching of the hydride. byjus.com Diethyl ether and tetrahydrofuran (B95107) (THF) are the most commonly used solvents. byjus.comacs.org THF is often preferred due to its higher boiling point and better solvating properties for the lithium aluminum hydride complex. byjus.com
Reaction Time: The duration of the reaction can vary significantly based on the substrate's reactivity, the scale of the reaction, and the temperature. Reaction times can range from 30 minutes to several hours. researchgate.net Monitoring the reaction's progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to determine the optimal endpoint and avoid over-reduction or degradation of the product. google.com
Below is an interactive table summarizing typical conditions for related reductions.
| Reducing Agent | Precursor Type | Solvent | Temperature (°C) | Typical Reaction Time |
| LiAlH₄ | Pyridine Ester | THF / Diethyl Ether | 0 to 40 | 1 - 10 hours |
| Catalytic (Ru) | Pyridine Ester | Tetrahydrofuran | 100 | 10 - 24 hours |
| LiAlH₄ | Carboxylic Acid | THF / Diethyl Ether | 0 to 60 | 2 - 12 hours |
Note: This data is generalized from similar pyridinemethanol syntheses and serves as a guideline.
Alternative and Novel Synthetic Pathways for Pyridinemethanols
While reduction of the pre-formed nicotinic acid ester is the most direct route, alternative pathways for synthesizing pyridinemethanols exist and could be adapted for this compound.
One patented method for producing 2-pyridinemethanol (B130429) starts with 2-picoline, which is first oxidized to 2-pyridine N-oxide. google.com This intermediate is then treated with acetic anhydride, leading to a rearrangement that produces 2-picolyl acetate (B1210297). Finally, hydrolysis of the acetate ester yields the target 2-pyridinemethanol. google.com A similar multi-step strategy could theoretically be applied starting from 2-chloro-3,4-dimethylpyridine, though it would require selective functionalization.
Another approach involves the synthesis of 2-chloro-4-chloromethylpyridine via the radical chlorination of 2-chloro-4-methylpyridine. google.com While this specific product would lead to an isomeric alcohol upon hydrolysis, the principle of functionalizing the methyl group could be applied if a suitable precursor were available. For example, if one were to start with a 3-cyano-4-methylpyridine, functionalization of the methyl group followed by hydrolysis of the nitrile could provide an alternative entry point.
Novel one-pot, multi-component reactions are also being developed for the synthesis of highly substituted pyridines, which could potentially be engineered to produce pyridinemethanol precursors directly. nih.govresearchgate.net
Green Chemistry Principles and Sustainable Synthesis Strategies for this compound
Applying green chemistry principles to the synthesis of this compound focuses on improving efficiency, reducing waste, and minimizing the use of hazardous materials. nih.gov
Key areas for sustainable improvement include:
Catalytic Methods: Replacing stoichiometric reducing agents like LiAlH₄ with catalytic hydrogenation is a primary goal. chemicalbook.comnih.gov Catalytic processes generate significantly less waste, as the catalyst is used in small amounts and can often be recycled. This avoids the hazardous workup procedures required to quench and remove aluminum salts from LiAlH₄ reactions.
Solvent Choice: The development of syntheses in environmentally benign solvents, such as water or ethanol, or under solvent-free conditions, is a core principle of green chemistry. nih.gov For example, some amination reactions on 2-chloronicotinic acid have been successfully performed in water under microwave irradiation, suggesting a potential for greener modifications in related synthetic steps. researchgate.net
Energy Efficiency: The use of microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. nih.gov This technique has been successfully applied to the creation of various pyridine derivatives. nih.govnih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is crucial. One-pot reactions, where multiple synthetic steps are performed in a single reactor without isolating intermediates, improve atom economy and reduce solvent waste and energy usage. nih.govresearchgate.net
While specific green protocols for the synthesis of this compound are not extensively documented, the principles outlined above provide a clear roadmap for developing more sustainable manufacturing processes for this and related chemical compounds. nih.gov
Purification Techniques and Strategies for this compound
The isolation and purification of this compound from crude reaction mixtures are critical steps to obtain the compound in high purity. Common strategies involve techniques that exploit differences in polarity and volatility between the target compound and impurities. These methods include silica (B1680970) gel column chromatography, vacuum distillation, and recrystallization/washing.
Silica Gel Column Chromatography
Silica gel column chromatography is a widely used purification method in organic synthesis, separating compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent). For compounds like substituted pyridyl methanols, this technique can be highly effective.
A general approach involves dissolving the crude product in a minimum amount of a suitable solvent and loading it onto a column packed with silica gel. The elution is then carried out with a solvent system of appropriate polarity. While a specific protocol for this compound is not extensively detailed in the reviewed literature, purification of analogous compounds provides a strong indication of effective methodologies. For instance, the purification of a structurally related product was achieved using a solvent system of dichloromethane (B109758) (DCM) and ethyl acetate. rsc.org The selection of the eluent system is crucial and is typically optimized using thin-layer chromatography (TLC) to achieve the best separation.
Research Findings:
In the purification of a similar heterocyclic compound, column chromatography with silica gel was employed. rsc.org The crude material was subjected to chromatography using a mobile phase composed of dichloromethane and ethyl acetate in an 8:2 ratio. rsc.org This process, followed by vacuum evaporation of the solvent, yielded the pure product. rsc.org This suggests that a similar solvent system could be effective for purifying this compound, which shares structural similarities. The progress of the separation is monitored by collecting fractions and analyzing them by TLC to identify those containing the pure desired product.
Interactive Data Table: Illustrative Parameters for Silica Gel Column Chromatography
| Parameter | Value/Description | Rationale/Source Analogy |
| Stationary Phase | Silica Gel | Standard adsorbent for polar compounds. |
| Eluent System | Dichloromethane (DCM) / Ethyl Acetate | A common solvent system for separating moderately polar compounds. A ratio of 8:2 was effective for a related product. rsc.org |
| Loading Technique | Dry or wet loading | The crude product can be pre-adsorbed onto a small amount of silica gel (dry loading) or dissolved in a minimal amount of the eluent and loaded onto the column (wet loading). orgsyn.org |
| Fraction Collection | Monitored by TLC | Ensures that only the fractions containing the pure compound are collected and combined. |
| Post-Purification | Solvent removal under vacuum | To obtain the final, solvent-free product. rsc.org |
Vacuum Distillation
Vacuum distillation is a purification technique used for compounds that are thermally sensitive or have high boiling points. By reducing the pressure, the boiling point of the compound is lowered, allowing for distillation at a lower temperature and preventing degradation.
This method is particularly suitable for liquid compounds. For instance, in the synthesis of a related pyridine derivative, an intermediate was purified by distillation at a reduced pressure of 0.05 to 0.02 mm Hg. googleapis.com This indicates that vacuum distillation could be a viable method for purifying this compound if it exists as a liquid or a low-melting solid. The process involves heating the crude material in a distillation apparatus under vacuum and collecting the fraction that distills at the boiling point of the target compound.
Research Findings:
In a synthetic procedure for a related compound, vacuum distillation was employed to purify an oily product. The distillation was carried out at a pressure of 0.05 to 0.02 mm Hg, with the desired fraction being collected at 56-60°C. googleapis.com This demonstrates the utility of vacuum distillation for purifying substituted pyridines. The specific temperature and pressure for this compound would need to be determined based on its physical properties.
Interactive Data Table: General Parameters for Vacuum Distillation
| Parameter | Value/Description | Rationale/Source Analogy |
| Pressure | High Vacuum (e.g., 0.02-0.05 mm Hg) | To significantly lower the boiling point of the compound. googleapis.com |
| Temperature | Dependent on the compound's boiling point at the applied pressure. | The temperature is carefully controlled to selectively distill the target compound. googleapis.com |
| Apparatus | Vigreux or short-path distillation apparatus | To minimize product loss and improve separation efficiency. googleapis.com |
| Collection | Collection of the fraction at the specific boiling point. | Ensures the isolation of the pure compound from less volatile and more volatile impurities. |
Recrystallization and Washing
For solid compounds, recrystallization is a powerful purification technique. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A crude solid is dissolved in a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving impurities behind in the solvent.
A simpler, related technique is washing or sonication with a solvent in which the desired product is poorly soluble while the impurities are more soluble. For example, the purification of (2-Chloro-3-pyridinyl)methanol involved sonicating the crude product with n-hexane, followed by filtration to collect the pure solid. chemicalbook.com This method is effective for removing non-polar impurities from a more polar solid product. In another instance, an intermediate in the synthesis of 3-amino-2-chloro-4-methylpyridine (B17603) was purified by filtration and washing with water, followed by drying under full vacuum. google.com
Research Findings:
A study on the synthesis of (2-Chloro-3-pyridinyl)methanol reported the purification of the crude product by sonication with n-hexane. The pure product was then collected by filtration as a beige powder with a high yield of 89%. chemicalbook.com This demonstrates that a simple washing step can be highly effective. Another patent describes the isolation of a solid intermediate by filtration, washing with water, and drying at 70°C under full vacuum. google.com
Interactive Data Table: Parameters for Recrystallization/Washing
| Parameter | Value/Description | Rationale/Source Analogy |
| Solvent | n-Hexane or Water | n-Hexane is suitable for washing to remove non-polar impurities from a polar product. chemicalbook.com Water can be used to wash away water-soluble impurities. google.com |
| Technique | Sonication or Stirring | To effectively disperse the solid in the solvent and facilitate the dissolution of impurities. chemicalbook.com |
| Isolation | Filtration | To separate the purified solid product from the solvent containing the impurities. chemicalbook.comgoogle.com |
| Drying | Under vacuum | To remove any residual solvent from the final product. google.com |
Chemical Reactivity and Transformation of 2 Chloro 4 Methylpyridin 3 Yl Methanol
Transformations Involving the Hydroxymethyl Group
The primary alcohol functionality of the hydroxymethyl group is amenable to a variety of transformations, including oxidation, esterification, etherification, and nucleophilic substitution, allowing for the introduction of diverse functional groups.
Oxidation Reactions to Carbonyl Derivatives and Carboxylic Acids
The primary alcohol of (2-Chloro-4-methylpyridin-3-yl)methanol can be selectively oxidized to form the corresponding aldehyde, 2-chloro-4-methylnicotinaldehyde, or further to the carboxylic acid, 2-chloro-4-methylnicotinic acid. The choice of oxidizing agent and reaction conditions determines the final product.
Common oxidizing agents for the conversion of primary alcohols to aldehydes include manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), and Dess-Martin periodinane. In a patent describing a similar transformation, the closely related compound 2-chloronicotinol was effectively oxidized to 2-chloronicotinaldehyde (B135284) using manganese dioxide in dichloromethane (B109758) at reflux. patsnap.com This method is advantageous as it is generally mild and selective for the oxidation of allylic and benzylic-type alcohols.
Further oxidation to the carboxylic acid can be achieved using stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). The synthesis of 2-chloronicotinic acid, a related compound, has been reported via several routes, including the oxidation of the corresponding 3-methylpyridine (B133936) precursor, highlighting the accessibility of this oxidation state. patsnap.com
| Substrate | Reagent | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 2-Chloronicotinol | Manganese Dioxide (MnO₂) | Dichloromethane | Reflux, 3 hours | 2-Chloronicotinaldehyde | patsnap.com |
Esterification and Etherification Reactions of the Primary Alcohol
The hydroxyl group can readily undergo esterification with carboxylic acids, acyl chlorides, or acid anhydrides, typically in the presence of an acid or base catalyst, to yield the corresponding esters. These reactions are standard transformations for primary alcohols and would be expected to proceed efficiently. Similarly, etherification can be achieved through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Nucleophilic Substitution Reactions of the Activated Hydroxyl Group
The hydroxyl group is a poor leaving group for nucleophilic substitution reactions. Therefore, it must first be converted into a better leaving group. This is typically achieved by protonation in strong acid or by converting the alcohol into a tosylate or mesylate ester. Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can also convert the alcohol directly into the corresponding alkyl chloride or bromide. Research has shown that treatment of substituted pyridine methanols with tosyl chloride can lead directly to the formation of the corresponding chlorides instead of the expected tosylates, demonstrating a facile pathway for this functional group conversion. researchgate.net Once activated, the resulting electrophilic carbon center is susceptible to attack by a wide range of nucleophiles.
Reactivity at the Pyridine Ring and Substituents
The pyridine ring, being electron-deficient, is activated towards nucleophilic aromatic substitution, particularly at positions ortho and para to the ring nitrogen. The presence of the chloro substituent at the C2 position provides a leaving group for such reactions.
Nucleophilic Aromatic Substitution of the Chlorine Atom
The chlorine atom at the C2 position of this compound is susceptible to displacement by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing effect of the ring nitrogen atom stabilizes the negatively charged intermediate (a Meisenheimer-like complex) formed during the reaction, facilitating the substitution.
This reactivity is well-documented in the synthesis of precursors for the anti-HIV drug Nevirapine, where the related compound 2-chloro-3-amino-4-methylpyridine (B1178857) is a key intermediate. google.comgoogleapis.com The synthesis of this and related compounds often involves the displacement of a C2-chloro group by an amine nucleophile. patsnap.comcphi-online.com This indicates that the chlorine atom in this compound is similarly expected to be reactive towards nucleophiles such as amines, alkoxides, and thiolates.
| Substrate Class | Nucleophile | General Conditions | Product Class | Reference |
|---|---|---|---|---|
| 2-Chloro-4-methyl-nicotinates | Ammonia (B1221849) | Ethylene glycol, 120 °C | 2-Amido-4-methyl-nicotinamides | patsnap.com |
| 2,4-Dichloroquinazolines (analogue) | Aliphatic/Benzylic amines | Methanol or CH₂Cl₂, r.t. | 2-Chloro-4-aminoquinazolines | nih.gov |
The displacement of chlorine in 2-chloropyridine systems proceeds via the SNAr mechanism. This two-step process involves the initial addition of the nucleophile to the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring, which provides significant stabilization. The second step is the elimination of the chloride ion, which restores the aromaticity of the ring and yields the substitution product.
Kinetic studies on the reaction of 2-chloro-3,5-dinitropyridine (B146277) with various anilines in methanol have provided insights into this mechanism. researchgate.net Such studies typically show that the reaction rate is dependent on the concentration of both the substrate and the nucleophile. The rate of the reaction is influenced by the nature of the nucleophile, the solvent, and the electronic properties of other substituents on the pyridine ring. For 2-chloropyridines, the rate-determining step is generally the initial attack of the nucleophile to form the intermediate, as the C-Cl bond is relatively strong and its cleavage is facilitated by the reformation of the aromatic ring. researchgate.net
Scope and Limitations of Substituent Introduction at the C-2 Position
The introduction of new substituents at the C-2 position of this compound predominantly occurs via nucleophilic aromatic substitution (SNAr), where the chlorine atom acts as a leaving group. The pyridine nitrogen atom activates the C-2 and C-4 positions towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex). echemi.com This makes 2-halopyridines valuable substrates for introducing a variety of functional groups. youtube.com
The success of SNAr reactions on 2-chloropyridines is influenced by several factors, including the nature of the nucleophile, the presence of other substituents on the ring, and the reaction conditions. While 2-chloropyridines are reactive, 2-fluoropyridines often exhibit even greater reactivity in SNAr reactions. acs.orgresearchgate.net
Scope: A wide range of nucleophiles can be employed to displace the C-2 chlorine. This includes:
N-Nucleophiles: Amines are commonly used, leading to the formation of 2-aminopyridine (B139424) derivatives. This can be achieved either through traditional SNAr conditions or through palladium-catalyzed methods like the Buchwald-Hartwig amination, which is particularly useful for less reactive systems. nih.govwikipedia.org
O-Nucleophiles: Alkoxides and hydroxides can replace the chlorine to form 2-alkoxy or 2-hydroxypyridines.
S-Nucleophiles: Thiols and thiolates are effective nucleophiles, yielding 2-thiopyridine derivatives. These reactions often proceed under mild conditions. chemrxiv.org
The table below summarizes representative nucleophilic aromatic substitution reactions on 2-chloropyridine systems, which are analogous to the expected reactivity of this compound.
| Nucleophile | Reagent Example | Product Type | Typical Conditions |
| Amine | Morpholine | 2-Morpholinopyridine | KF, Water, 100 °C |
| Amine | Cyclohexylamine | 2-(Cyclohexylamino)pyridine | Pd-catalysis (Buchwald-Hartwig) |
| Thiol | Thiophenol | 2-(Phenylthio)pyridine | Base (e.g., K₂CO₃), Polar Solvent |
| Alcohol | Sodium Ethoxide | 2-Ethoxypyridine | Ethanol, Heat |
Limitations: Despite the broad scope, there are limitations to introducing substituents at the C-2 position.
Steric Hindrance: The adjacent hydroxymethyl group at the C-3 position in this compound can sterically hinder the approach of bulky nucleophiles, potentially lowering reaction rates and yields.
Electronic Effects: The methyl group at C-4 is weakly electron-donating, which can slightly decrease the electrophilicity of the C-2 position and thus slow down the rate of nucleophilic attack compared to pyridines with electron-withdrawing groups. Reactions may require more forcing conditions, such as higher temperatures or the use of a catalyst. nih.gov
Competing Reactions: Strongly basic nucleophiles might induce side reactions, such as elimination or deprotonation of the hydroxymethyl group. The choice of base and solvent is crucial to minimize these competing pathways. libretexts.org
Electrophilic Aromatic Substitution Reactions on the Pyridine Moiety
Pyridine is an electron-deficient heterocycle, making it generally resistant to electrophilic aromatic substitution (SEAr) compared to benzene. The nitrogen atom deactivates the ring towards electrophiles and directs incoming substituents primarily to the C-3 and C-5 positions. In the case of this compound, the existing substituents further influence the regioselectivity.
The chloro group at C-2 is deactivating and directs incoming electrophiles to the C-5 position.
The methyl group at C-4 is activating and directs ortho and para, which corresponds to the C-3 and C-5 positions.
The hydroxymethyl group at C-3 is weakly deactivating (due to the oxygen's inductive effect) but can direct ortho and para, to the C-2, C-4, and C-5 positions.
Considering the combined electronic effects, the C-5 position is the most likely site for electrophilic attack, as it is activated by the C-4 methyl group and is the least deactivated position. A common example of electrophilic aromatic substitution on pyridines is nitration. Research on the synthesis of 2-Chloro-4-methyl-5-nitropyridine from 2-amino-4-methylpyridine (B118599) demonstrates that nitration indeed occurs at the C-5 position. guidechem.com
Illustrative Nitration Reaction: A plausible reaction for the nitration of this compound would involve treatment with a mixture of concentrated nitric and sulfuric acids.
| Electrophilic Reagent | Reaction | Expected Major Product |
| HNO₃ / H₂SO₄ | Nitration | (2-Chloro-4-methyl-5-nitropyridin-3-yl)methanol |
Functionalization and Derivatization of the Methyl Group at C-4
The methyl group at the C-4 position is a versatile handle for further molecular elaboration. It can undergo reactions typical of benzylic or allylic methyl groups, primarily through oxidation or free-radical halogenation.
Oxidation: The gas-phase catalytic oxidation of 4-methylpyridine (B42270) (also known as 4-picoline) is a well-studied industrial process. Using catalysts based on vanadium oxide (V₂O₅), often modified with other metal oxides like TiO₂ or SnO₂, the methyl group can be selectively oxidized to an aldehyde or a carboxylic acid. ijcce.ac.irijcce.ac.irresearchgate.net This provides a direct route to pyridine-4-carbaldehyde and isonicotinic acid derivatives.
The table below outlines the typical products from the controlled oxidation of the C-4 methyl group.
| Oxidizing Agent/Catalyst | Product of Partial Oxidation | Product of Complete Oxidation |
| V₂O₅ / TiO₂ (gas-phase) | 2-Chloro-3-(hydroxymethyl)pyridine-4-carbaldehyde | 2-Chloro-3-(hydroxymethyl)isonicotinic acid |
| KMnO₄ (liquid-phase) | 2-Chloro-3-(hydroxymethyl)isonicotinic acid | 2-Chloro-3-(hydroxymethyl)isonicotinic acid |
The selectivity towards the aldehyde or the carboxylic acid can be controlled by adjusting the reaction temperature, catalyst composition, and reaction time. mdpi.comresearchgate.net
Free-Radical Halogenation: The methyl group can also be halogenated under free-radical conditions, for instance, using N-bromosuccinimide (NBS) with a radical initiator like AIBN or benzoyl peroxide. wikipedia.org This reaction proceeds via a radical chain mechanism to produce (4-(bromomethyl)-2-chloropyridin-3-yl)methanol. The reactivity of methylpyridines towards NBS is generally high for the 4-methyl position. daneshyari.com This brominated intermediate is highly valuable as it can be further transformed through nucleophilic substitution reactions to introduce a wide variety of functionalities.
| Reagent | Reaction Type | Product |
| N-Bromosuccinimide (NBS), AIBN | Radical Bromination | (4-(Bromomethyl)-2-chloropyridin-3-yl)methanol |
Formation of Complex Molecular Architectures via Multi-Component Reactions
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. nih.gov Functionalized pyridines are often synthesized using MCRs, such as the Hantzsch or Guareschi-Thorpe reactions. acsgcipr.orgresearchgate.net
While there are no specific reports detailing the use of this compound as a reactant in an MCR, its structure contains functional groups that could potentially participate in such transformations.
The hydroxymethyl group can act as an internal nucleophile or be derivatized into an aldehyde, which is a common component in MCRs for building heterocyclic systems.
The pyridine nitrogen can act as a basic catalyst or a nucleophilic component in the reaction cascade.
For example, oxidation of the hydroxymethyl group to the corresponding aldehyde would yield 2-chloro-4-methylpyridine-3-carbaldehyde. This aldehyde could then serve as a key building block in various MCRs to construct fused heterocyclic systems or highly substituted pyridines. acs.org The synthesis of pyridine rings often involves the condensation of aldehydes, active methylene (B1212753) compounds, and an ammonia source. acsgcipr.org
Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing Halogenated Pyridine Moiety
The chlorine atom at the C-2 position of this compound serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The 2-chloropyridine moiety is sufficiently activated for many standard coupling protocols. thieme-connect.comalkalimetals.comsigmaaldrich.com
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the 2-chloropyridine with a boronic acid or ester to form a C-C bond. It is a highly versatile method for synthesizing 2-aryl or 2-vinylpyridine (B74390) derivatives. Various palladium catalysts and ligands have been shown to be effective for the Suzuki coupling of 2-chloropyridines. thieme-connect.comacs.orgmdpi.com
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the 2-chloropyridine with a primary or secondary amine, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org It is a premier method for synthesizing 2-aminopyridine derivatives and offers broad substrate scope and functional group tolerance. libretexts.orgnih.gov
Other Cross-Coupling Reactions: Other important cross-coupling reactions applicable to 2-chloropyridines include:
Sonogashira Coupling: Couples with a terminal alkyne to form 2-alkynylpyridines (Pd/Cu catalysis).
Heck Coupling: Couples with an alkene to form 2-alkenylpyridines (Pd catalysis).
Stille Coupling: Couples with an organostannane reagent (Pd catalysis).
Negishi Coupling: Couples with an organozinc reagent (Pd or Ni catalysis). nih.gov
The table below summarizes typical conditions for the most common cross-coupling reactions involving 2-chloropyridines.
| Reaction Name | Coupling Partner | Catalyst/Ligand System | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂ / Phosphine (B1218219) Ligand | 2-Arylpyridine |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP or other bulky phosphine ligands | 2-Aminopyridine |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | 2-Alkynylpyridine |
| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | 2-Alkenylpyridine |
These cross-coupling reactions provide a robust platform for the late-stage functionalization of the this compound core, enabling the synthesis of a diverse library of complex derivatives.
Spectroscopic and Structural Elucidation Studies of 2 Chloro 4 Methylpyridin 3 Yl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Detailed experimental NMR data for (2-Chloro-4-methylpyridin-3-yl)methanol are not available in the searched scientific literature. This includes ¹H NMR chemical shifts and coupling constants, ¹³C NMR chemical shifts, and data from advanced two-dimensional NMR techniques such as COSY, HSQC, and HMBC.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Specific IR and Raman spectra for this compound have not been found in published reports. This prevents the detailed analysis of its functional groups based on vibrational frequencies.
Mass Spectrometry Techniques for Precise Molecular Formula Confirmation
While the theoretical exact mass can be calculated, high-resolution mass spectrometry data from experimental analysis of this compound is not present in the available literature to confirm its molecular formula.
X-ray Crystallography for Solid-State Structural Analysis and Conformational Insights
There are no published crystal structures for this compound. Consequently, information regarding its solid-state conformation, bond lengths, bond angles, and crystal packing is unknown.
Computational and Theoretical Chemistry Studies of 2 Chloro 4 Methylpyridin 3 Yl Methanol
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to predicting the molecular properties of (2-chloro-4-methylpyridin-3-yl)methanol. These ab initio methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic landscape and energetic characteristics.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By utilizing functionals that approximate the exchange-correlation energy, DFT can achieve a high level of accuracy in predicting molecular geometries and energies. A typical approach for a molecule like this compound would involve geometry optimization using a functional such as B3LYP in conjunction with a basis set like 6-311++G**, a combination known to provide reliable results for organic molecules. nih.gov
The optimization process systematically alters the positions of the atoms in the molecule until a minimum on the potential energy surface is located. This corresponds to the most stable, or ground state, geometry of the molecule. The output of this calculation provides precise values for bond lengths, bond angles, and dihedral (torsion) angles. For instance, the planarity of the pyridine (B92270) ring and the orientation of the hydroxymethyl and methyl substituents would be determined. The resulting total energy of the optimized structure is a key indicator of the molecule's thermodynamic stability.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C2-Cl | (Value in Å) |
| Bond Length | C3-C(methanol) | (Value in Å) |
| Bond Length | C4-C(methyl) | (Value in Å) |
| Bond Length | C(methanol)-O | (Value in Å) |
| Bond Angle | N1-C2-C3 | (Value in °) |
| Bond Angle | C2-C3-C4 | (Value in °) |
| Bond Angle | C3-C(methanol)-O | (Value in °) |
| Dihedral Angle | C4-C3-C(methanol)-O | (Value in °) |
Note: The values in Table 1 are illustrative placeholders representing the type of data obtained from a DFT calculation.
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The two most important orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energies of these orbitals and the distribution of their electron density across the molecule are calculated using the same DFT methods employed for geometry optimization. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's kinetic stability and reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more likely to be reactive. For this compound, FMO analysis would reveal the most probable sites for nucleophilic and electrophilic attack, guiding the prediction of its behavior in chemical reactions. nih.gov
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | (Calculated Value) |
| LUMO Energy | (Calculated Value) |
| HOMO-LUMO Gap (ΔE) | (Calculated Value) |
Note: The values in Table 2 are illustrative placeholders.
Conformational Analysis and Identification of Low-Energy Minima
The presence of single bonds in this compound, particularly the C3-C(methanol) bond, allows for rotation of the hydroxymethyl group relative to the pyridine ring. This rotation gives rise to different spatial arrangements known as conformers, each with a distinct potential energy. Conformational analysis aims to identify the most stable conformers, which correspond to energy minima on the potential energy surface.
This is typically performed by systematically rotating the dihedral angle of interest (e.g., C4-C3-C(methanol)-O) in small increments (e.g., 10-15 degrees) and calculating the single-point energy at each step. This generates a potential energy scan that reveals the energy barriers to rotation and the angles corresponding to the lowest energy (most stable) and highest energy (least stable) conformations. For each identified minimum, a full geometry optimization is then performed to precisely locate the low-energy conformer. Such studies on related substituted pyridines have shown that intramolecular interactions, such as hydrogen bonding between the hydroxyl proton and the pyridine nitrogen, can significantly influence conformational preference. nih.gov
| Conformer | Dihedral Angle (C4-C3-C(methanol)-O) | Relative Energy (kcal/mol) |
|---|---|---|
| Global Minimum | (Value in °) | 0.00 |
| Local Minimum 1 | (Value in °) | (Calculated Value) |
| Transition State 1 | (Value in °) | (Calculated Value) |
Note: The data in Table 3 is hypothetical and serves to illustrate the output of a conformational analysis.
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
While quantum chemical calculations typically model molecules in a vacuum, molecular dynamics (MD) simulations provide a way to study their behavior over time in a more realistic environment, such as in a solvent. An MD simulation of this compound would involve placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water) and solving Newton's equations of motion for every atom in the system.
This simulation would track the positions and velocities of all atoms over a period of nanoseconds or longer, revealing the molecule's dynamic movements, conformational flexibility, and, crucially, its intermolecular interactions with the surrounding solvent. Key insights from an MD simulation would include the analysis of hydrogen bonding patterns between the molecule's hydroxyl group and water molecules, the structure of the solvation shell, and the calculation of properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute.
Prediction and Validation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to validate experimental results or aid in the interpretation of complex spectra.
Vibrational Frequencies: Following a successful geometry optimization with DFT, a frequency calculation can be performed. This computes the second derivatives of the energy with respect to atomic displacements, yielding a set of vibrational modes and their corresponding frequencies. These theoretical frequencies directly correlate with the peaks observed in experimental Infrared (IR) and Raman spectra. Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement. researchgate.net
| Vibrational Mode | Assignment | Calculated Frequency (cm-1) |
|---|---|---|
| ν1 | O-H stretch | (Value) |
| ν2 | Aromatic C-H stretch | (Value) |
| ν3 | Methyl C-H stretch | (Value) |
| ν4 | C=N stretch (ring) | (Value) |
| ν5 | C-Cl stretch | (Value) |
Note: The assignments and values in Table 4 are illustrative.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is a standard protocol for predicting NMR chemical shifts (¹H and ¹³C). The calculation determines the magnetic shielding tensor for each nucleus in the molecule. These absolute shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). These predictions can be invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules. researchgate.net
| Atom | Calculated ¹³C Shift | Experimental ¹³C Shift | Calculated ¹H Shift | Experimental ¹H Shift |
|---|---|---|---|---|
| C2 | (Value) | (Value) | - | - |
| C3 | (Value) | (Value) | - | - |
| C4 | (Value) | (Value) | - | - |
| CH₃ | (Value) | (Value) | (Value) | (Value) |
| CH₂OH | (Value) | (Value) | (Value) | (Value) |
| OH | - | - | (Value) | (Value) |
Note: The values in Table 5 are for illustrative purposes.
2 Chloro 4 Methylpyridin 3 Yl Methanol As a Versatile Synthetic Building Block
Precursor in the Synthesis of Advanced Nitrogen-Containing Heterocycles
The structural framework of (2-Chloro-4-methylpyridin-3-yl)methanol makes it an ideal starting point for the synthesis of various fused heterocyclic systems, which are prominent in medicinal chemistry and materials science.
Pyrazolo[3,4-b]pyridines: This class of compounds, known for a broad spectrum of biological activities, can be synthesized from this compound. mdpi.comnih.govnih.gov A common synthetic strategy involves the oxidation of the hydroxymethyl group to an aldehyde. This aldehyde then undergoes condensation with a hydrazine (B178648) derivative, followed by an intramolecular cyclization to yield the pyrazolo[3,4-b]pyridine core. nih.gov The presence of the chloro group on the pyridine (B92270) ring offers a handle for further functionalization.
Thieno[3,2-b]pyridines and Thieno[2,3-b]pyridines: These sulfur-containing heterocycles have garnered interest due to their therapeutic potential, including anti-tubercular and anti-cancer activities. nih.govnih.gov The synthesis of thieno[3,2-b]pyridines can be achieved by reacting this compound or its derivatives with a sulfur source, leading to the construction of the fused thiophene (B33073) ring. nih.gov Similarly, related thieno[2,3-b]pyridine (B153569) scaffolds can be accessed through multi-step synthetic sequences starting from appropriately substituted pyridines. nih.govmdpi.com
Imidazo[1,2-a]pyridines: Recognized as "privileged" scaffolds in drug discovery, imidazo[1,2-a]pyridines are readily accessible from precursors derived from this compound. nih.govmdpi.com The synthetic pathway often entails converting the hydroxymethyl group into a more reactive leaving group, such as a mesylate or halide. Subsequent reaction with an aminating agent facilitates the formation of the imidazole (B134444) ring, leading to the desired fused heterocyclic system. nih.govbeilstein-journals.orgorganic-chemistry.org
The following table summarizes the synthesis of these heterocycles from related precursors:
| Heterocycle | Key Reaction Type | Starting Material Class | Ref. |
| Pyrazolo[3,4-b]pyridines | Cyclocondensation | 2-chloropyridine-3-carbaldehydes with hydrazines | nih.govnih.gov |
| Thieno[3,2-b]pyridines | Cyclization with sulfur reagents | Substituted pyridines | nih.gov |
| Imidazo[1,2-a]pyridines | Cyclization | 2-aminopyridines with α-haloketones | nih.govorganic-chemistry.org |
Role in the Construction of Diverse Complex Molecular Architectures
The distinct reactivity of the chloro and hydroxymethyl functional groups on the this compound scaffold allows for its use in the assembly of intricate and diverse molecular structures. The chloro group is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.netlibretexts.org
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the pyridine ring and a variety of organoboron compounds.
Sonogashira Coupling: This method is used to introduce alkyne moieties by coupling with terminal alkynes.
Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of various amino groups.
The hydroxymethyl group offers a complementary site for transformations. It can be oxidized to an aldehyde or a carboxylic acid, or converted to an amine, providing further opportunities for elaboration and cyclization. This orthogonal reactivity is particularly valuable in the synthesis of macrocycles, where one functional group can be used to attach the pyridine unit to a larger framework while the other participates in a ring-closing step. isuct.ru
Applications in the Development of Novel Organic Reagents and Ligands
The unique combination of a pyridine nitrogen, a chloro substituent, and a hydroxymethyl group makes this compound an attractive template for designing novel organic reagents and ligands for catalysis. The pyridine nitrogen itself can act as a coordinating site for metal catalysts.
The hydroxymethyl group can be modified, for instance, through etherification or esterification with chiral molecules, to generate chiral ligands. These ligands can then be employed in asymmetric catalysis to control the stereochemical outcome of reactions.
Furthermore, the chloro atom can be displaced by various nucleophiles to introduce additional coordinating groups, leading to the formation of bidentate or tridentate ligands. These custom-designed ligands can be used to fine-tune the properties of metal catalysts for a wide range of organic transformations.
Stereoselective Synthesis Methodologies Incorporating this compound
While this compound is an achiral molecule, it serves as a valuable starting material in stereoselective synthesis.
One approach involves the enzymatic resolution of a racemic mixture of esters derived from the hydroxymethyl group. This process selectively hydrolyzes one enantiomer, providing access to enantiomerically enriched this compound, which can then be used as a chiral building block.
Alternatively, the aldehyde, obtained from the oxidation of the hydroxymethyl group, can undergo enantioselective nucleophilic addition reactions in the presence of a chiral catalyst. This strategy introduces a new stereocenter into the molecule with high enantiomeric excess.
The pyridine ring itself can also play a role in directing the stereochemical course of a reaction. By coordinating to a metal catalyst, the substituents on the pyridine ring can create a chiral environment that influences the approach of reagents to a reactive site elsewhere in the molecule, thereby controlling the stereoselectivity of the transformation.
Future Research Directions and Emerging Trends in 2 Chloro 4 Methylpyridin 3 Yl Methanol Chemistry
Development of Novel Catalytic Approaches for Selective Synthesis and Functionalization
The efficient and selective synthesis of (2-Chloro-4-methylpyridin-3-yl)methanol and its derivatives is paramount for unlocking its full potential. Future research will likely pivot towards sophisticated catalytic systems that offer high yields, selectivity, and environmentally benign conditions.
Current methods for synthesizing substituted pyridines often rely on multi-step sequences or harsh conditions. google.com The development of one-pot, multicomponent reactions catalyzed by transition metals is a promising trend. nih.gov For instance, catalytic intermolecular aza-Wittig/Diels–Alder sequences have been shown to be effective for creating diverse polysubstituted pyridines. nih.gov Applying such a strategy could enable the construction of the this compound backbone in a single, efficient operation from simpler, readily available precursors.
Functionalization of the pre-formed ring is another critical area. The selective activation of C-H bonds is a key goal in modern organic synthesis. Research into catalysts for the selective fluorination of pyridines adjacent to the nitrogen atom suggests that similar strategies could be developed for other types of functionalization. researchgate.net For this compound, this could mean the development of catalysts that can selectively target the C-H bonds at positions 5 or 6, or even the methyl group, without disturbing the existing chloro and methanol (B129727) functionalities. Furthermore, catalytic hydrogenation using catalysts like PtO2 under acidic conditions is a known method for reducing the pyridine (B92270) ring to a piperidine (B6355638) ring, a transformation that could be explored for this compound to access saturated heterocyclic scaffolds. researchgate.net
The synthesis of the methanol group itself could also be refined. The hydrogenation of CO2 to methanol is a major area of catalysis research, with catalysts like Cu/ZnO/Al2O3 being extensively studied. chemistryviews.orgmdpi.com Future work might explore the direct, catalyzed carboxylation of a suitable pyridine precursor followed by reduction, potentially using novel catalysts designed for low-temperature activity. titech.ac.jp
| Catalytic Approach | Target Transformation | Potential Catalyst Class | Anticipated Advantages | Reference |
|---|---|---|---|---|
| Multicomponent Synthesis | De novo ring synthesis | Phosphine (B1218219) oxides, Transition metals (e.g., Ru, Pd) | High atom economy, reduced step count, access to diverse analogues. | nih.gov |
| C-H Activation/Functionalization | Selective modification of the pyridine ring or methyl group | Transition metals (e.g., Ag, Rh, Pd) | Direct installation of new functional groups on the core scaffold. | researchgate.net |
| Catalytic Hydrogenation | Reduction of the pyridine ring to piperidine | Platinum-group metals (e.g., PtO2, RuO2) | Access to saturated heterocyclic structures with different 3D geometries. | researchgate.net |
| CO2 Hydrogenation/Reduction | Synthesis of the hydroxymethyl group from a carboxylic acid precursor | Copper-based systems (e.g., Cu/ZnO) | Use of a sustainable C1 source (CO2), potentially milder reaction conditions. | chemistryviews.orgtitech.ac.jp |
Exploration of Undiscovered Chemical Transformations and Reaction Mechanisms
The unique electronic and steric environment of this compound, created by its three distinct substituents, opens the door to discovering novel chemical reactions and understanding their underlying mechanisms. The interplay between the electron-withdrawing chloro group, the electron-donating methyl group, and the versatile hydroxymethyl group could lead to unprecedented reactivity.
Future studies could investigate intramolecular cyclization reactions. For example, under specific conditions, the hydroxymethyl group could potentially react with the adjacent chloro-substituted carbon (C2) or the methyl-substituted carbon (C4) to form novel fused heterocyclic systems, such as furopyridines. The reactivity of related 3-aminopyridin-2(1H)-ones, which can undergo cyclization, provides a precedent for exploring such transformations. mdpi.com
The chlorine at the 2-position is a key site for nucleophilic aromatic substitution (SNAr), a classic reaction of halopyridines. While expected, a systematic exploration with a wide range of nucleophiles could yield novel derivatives. Furthermore, the development of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at this position would vastly expand the available chemical space.
The reaction mechanisms themselves warrant deeper investigation. For instance, understanding the mechanism of a one-pot pyridine synthesis involves elucidating complex reaction cascades, including the role of intermediates like amide anions. mdpi.com For this compound, detailed mechanistic studies, combining experimental kinetics with computational modeling, could reveal subtle electronic effects of the substituents that govern regioselectivity and reaction rates. Exploring photochemical reactions, such as the E/Z isomerization observed in related hydrazone-pyridine systems, could also unveil new light-induced transformations and functionalities. nih.gov
| Reaction Class | Specific Transformation | Potential Outcome | Mechanistic Question | Reference |
|---|---|---|---|---|
| Intramolecular Cyclization | Reaction of the -CH2OH group with C2 or C4 | Formation of novel fused bicyclic heterocycles (e.g., furopyridines) | What conditions favor cyclization over intermolecular reactions? | mdpi.com |
| Cross-Coupling Reactions | Suzuki, Sonogashira, or Buchwald-Hartwig coupling at the C2-Cl position | Introduction of aryl, alkynyl, or amino groups | How do the C3-methanol and C4-methyl groups affect catalyst activity and stability? | nih.gov |
| Oxidative Transformations | Selective oxidation of the methyl or hydroxymethyl group | Synthesis of pyridine aldehydes or carboxylic acids | Can selective oxidation be achieved without affecting the pyridine ring? | acs.org |
| Photochemical Reactions | Irradiation to induce novel rearrangements or additions | Access to unique isomers or functionalized products | What are the excited state properties of the molecule? | nih.gov |
Integration into Advanced Materials Science Applications
Pyridine-containing molecules are recognized as "privileged scaffolds" not only in medicine but also in materials science. nih.govrsc.org this compound is a prime candidate for integration into advanced materials due to its combination of a rigid aromatic core and multiple functional handles for polymerization or self-assembly.
Polymer and MOF Scaffolds: The hydroxymethyl group is a versatile functional group for creating polymers. It can be converted into an ester, ether, or urethane (B1682113) linkage, allowing the pyridine unit to be incorporated as a pendant group or into the main chain of a polymer. Such polymers could exhibit unique thermal, optical, or metal-coordinating properties. Similarly, the nitrogen atom of the pyridine ring and the oxygen of the methanol group can act as ligands for metal ions, making the molecule an excellent building block for coordination polymers and metal-organic frameworks (MOFs). nih.govresearchgate.net These materials have applications in gas storage, catalysis, and sensing. The chloro and methyl groups would serve to tune the steric and electronic properties of the resulting framework.
Supramolecular Chemistry: The ability of the pyridine nitrogen to accept hydrogen bonds and the hydroxymethyl group to both donate and accept them makes this compound an ideal component for supramolecular chemistry. nih.gov It can participate in the formation of well-defined, non-covalent assemblies such as rosettes, sheets, or capsules. These assemblies are held together by hydrogen bonds and other non-covalent interactions. chemrxiv.org The study of how this specific molecule self-assembles or acts as a guest within larger host molecules could lead to new materials for molecular recognition, separation, or controlled release. acs.orgresearchgate.net For example, bis(1,2,3-triazolyl)pyridine macrocycles have been shown to form nanotube structures and bind anions, demonstrating the potential of functionalized pyridine units in complex supramolecular systems. rsc.org
| Application Area | Role of this compound | Key Functional Groups | Potential Properties/Uses | Reference |
|---|---|---|---|---|
| Coordination Polymers/MOFs | Organic linker or scaffold | Pyridine N-atom, Hydroxymethyl O-atom | Catalysis, gas separation, chemical sensing. | nih.govresearchgate.net |
| Functional Polymers | Monomer or pendant group | Hydroxymethyl group (for polymerization) | Materials with tailored thermal stability, refractive index, or metal-binding capacity. | nih.gov |
| Supramolecular Assemblies | Building block for self-assembly | Pyridine N-atom, Hydroxymethyl group | Formation of nanotubes, gels, or liquid crystals; molecular recognition. | nih.govrsc.org |
| Crystal Engineering | Component for co-crystal formation | All functional groups | Modifying physical properties of active pharmaceutical ingredients (APIs); creating novel solid-state structures. | acs.org |
Application of Chemoinformatics and Machine Learning for Predicting Reactivity and Designing New Syntheses
The complexity of chemical synthesis and reactivity prediction is increasingly being addressed by computational methods. Chemoinformatics and machine learning (ML) are poised to accelerate research into this compound significantly. researchgate.net
Predicting Reactivity and Reaction Outcomes: Machine learning models are being developed to predict the outcomes of chemical reactions, including regioselectivity. github.com For a multi-functionalized molecule like this compound, an ML model could predict the most likely site of attack for a given reagent, saving considerable experimental time and resources. These models can be trained on large datasets of known reactions and can even incorporate quantum mechanical descriptors to improve accuracy. github.com Furthermore, Density Functional Theory (DFT) calculations can be used to model molecular geometries, probe reaction mechanisms, and predict chemical reactivity descriptors for the molecule and its potential derivatives. nih.gov
Designing New Synthetic Pathways: Retrosynthesis, the process of breaking down a target molecule into simpler precursors, can also be augmented by AI. Machine learning tools can propose novel and efficient synthetic routes that a human chemist might overlook. This approach has already been used to design novel pyridine derivatives. nih.gov By inputting this compound or a desired derivative as a target, these algorithms could generate a ranked list of potential synthetic pathways based on predicted yield, cost, and step count.
Virtual Screening and Property Prediction: In the context of materials science or medicinal chemistry, computational tools can predict the properties of virtual libraries of derivatives based on the this compound scaffold. In silico techniques can forecast drug-likeness, ADME (absorption, distribution, metabolism, and excretion) properties, or material characteristics like binding affinity to a metal center. nih.gov This allows researchers to prioritize the synthesis of compounds with the highest probability of success.
| Computational Tool/Approach | Application | Expected Output | Impact on Research | Reference |
|---|---|---|---|---|
| Machine Learning for Reactivity | Predicting regioselectivity of functionalization reactions | Probability map of reactive sites on the molecule | Reduces trial-and-error experimentation, guides synthetic strategy. | github.com |
| AI-Powered Retrosynthesis | Designing novel synthetic routes | A list of viable, ranked synthetic pathways | Accelerates the discovery of efficient and novel syntheses. | nih.gov |
| DFT Calculations | Investigating reaction mechanisms and electronic structure | Transition state energies, molecular orbital maps, reactivity indices | Provides fundamental understanding of observed reactivity. | nih.gov |
| In Silico Screening / QSAR | Predicting properties of virtual derivatives | Data on potential biological activity or material performance | Prioritizes synthetic targets and focuses experimental efforts. | nih.govresearchgate.net |
Q & A
Q. Basic Research Focus
Q. Advanced Research Focus
- X-ray crystallography : Use SHELX software for refinement. Key parameters include R-factor (<5%) and electron density maps to validate the chloro and methyl positions .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
How should chromatographic conditions be tailored for analyzing this compound in complex mixtures?
Q. Basic Research Focus
Q. Advanced Research Focus
- UHPLC-PDA/MS : For high-throughput analysis, employ sub-2µm particles and optimize gradient elution (5–95% methanol in 5 minutes) .
- Chiral separation : Use amylose-based columns (e.g., Chiralpak AD-H) with heptane:ethanol (80:20) for enantiomeric resolution .
What are the key reactivity patterns of this compound in nucleophilic substitution reactions?
Q. Basic Research Focus
Q. Advanced Research Focus
- Cross-coupling : Suzuki-Miyaura with aryl boronic acids using Pd(dppf)Cl₂ catalyst. DFT studies predict regioselectivity at the 4-methyl position .
- Protection/deprotection : Use TBDMS-Cl to protect the -OH group, enabling selective functionalization of the chloro substituent .
What methodologies are recommended for evaluating the biological activity of this compound derivatives?
Q. Basic Research Focus
- Antimicrobial assays : Broth microdilution (MIC determination) against S. aureus and E. coli .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) with IC₅₀ calculations .
Q. Advanced Research Focus
- Receptor binding studies : Radioligand displacement assays (e.g., GABAₐ or kinase targets). Use AutoDock Vina for docking simulations .
- Metabolic stability : Incubate with liver microsomes and quantify via LC-MS/MS .
How can researchers resolve discrepancies in spectroscopic data or synthetic yields when working with this compound?
Q. Basic Research Focus
Q. Advanced Research Focus
- Multivariate analysis : Apply PCA to batch synthesis data to identify critical variables (e.g., temperature, solvent purity) .
- In situ monitoring : Use ReactIR to detect intermediates and optimize reaction quenching times .
Which computational approaches are suitable for predicting the physicochemical properties or reaction pathways of this compound?
Q. Basic Research Focus
- LogP prediction : Use ChemAxon or ACD/Labs software (experimental logP ~2.29) .
- pKa estimation : SPARC calculator predicts the -OH group pKa ~15.5 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
